N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14(2)27(25,26)17-8-6-15(7-9-17)11-18(23)20-12-16(22)13-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTGXMGSGYFKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. Key intermediates are synthesized through controlled functional group modifications. Here’s a broad outline of one potential synthetic route:
Starting Material: The synthesis begins with commercially available 2-oxopyridine and 4-(isopropylsulfonyl)benzaldehyde.
Intermediate Formation: Through a nucleophilic addition reaction, the aldehyde group is converted to an intermediate alcohol.
Coupling Reaction: This intermediate then undergoes coupling with a suitable acetamide derivative.
Final Modification: Functional group transformations such as hydroxylation complete the compound's assembly.
Industrial Production Methods
For industrial-scale production, the synthesis might employ more efficient routes, such as:
Catalytic pathways: Using metal catalysts to increase reaction efficiency.
Flow Chemistry: Continuous synthesis to ensure better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions may target the sulfonyl group, converting it to corresponding sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromium trioxide in sulfuric acid) or other mild oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution might use chlorinating agents like thionyl chloride or bromine.
Major Products Formed from These Reactions
Oxidation: Conversion to aldehyde or ketone forms.
Reduction: Formation of sulfide derivatives.
Substitution: Various halogenated derivatives depending on the specific electrophile used.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide finds application across several domains:
Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
Biology: Explored for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials with specific chemical resistance or other desirable properties.
Mechanism of Action
The compound’s mechanism of action depends largely on its interaction with biological molecules. It can:
Inhibit Enzyme Activity: By binding to the active sites of enzymes, it may impede their catalytic functions.
Signal Pathway Modulation: Through interaction with cellular receptors, it could modulate intracellular signaling pathways.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 2-Oxopyridinone vs. Morpholinone: The target compound’s 2-oxopyridinone core differs from the 2-oxomorpholin-3-yl group in derivatives such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ().
- Quinoline-Based Analogs: Patent compounds like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () replace the pyridinone with a quinoline scaffold. The quinoline’s extended aromatic system may improve membrane permeability but could increase metabolic instability compared to pyridinone .
Substituent Profiles
- Sulfonyl Groups: The 4-(isopropylsulfonyl)phenyl group in the target compound contrasts with methylsulfonyl substituents in ’s morpholinone derivatives.
- Halogenated and Aromatic Systems: Compounds in , such as N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine, incorporate fluorinated aromatic systems. Fluorine atoms can improve metabolic stability and binding affinity via electron-withdrawing effects, a feature absent in the target compound .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- The target compound’s molecular weight (~423 g/mol) is comparable to morpholinone derivatives (e.g., 347 g/mol in ) but lower than ’s DMSO-solvated complex (693.53 g/mol). Its isopropylsulfonyl group may enhance aqueous solubility relative to purely hydrophobic analogs .
Stereochemical Considerations
- However, this may limit enantioselective interactions with asymmetric binding sites .
Therapeutic Target Hypotheses
While direct target data are unavailable, structural parallels suggest:
- GPCR Modulation : The hydroxypropyl linker and sulfonyl group resemble L748337 (), a β-adrenergic receptor ligand with a benzenesulfonamide moiety. The target compound’s isopropylsulfonyl group may similarly engage hydrophobic receptor domains .
- Kinase Inhibition: The 2-oxopyridinone core is analogous to pyridone-based kinase inhibitors, such as those targeting JAK or PI3K pathways. Substituent variations could fine-tune selectivity .
Data Tables
Table 1. Structural and Functional Comparisons
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and research findings, highlighting its relevance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridine moiety : Contributes to its interaction with biological targets.
- Isopropylsulfonyl group : May enhance solubility and bioavailability.
- Hydroxyl group : Potentially involved in hydrogen bonding with target proteins.
Molecular Formula and Weight
- Molecular Formula : C18H24N2O3S
- Molecular Weight : Approximately 344.46 g/mol
This compound exhibits biological activity primarily through its interactions with specific proteins involved in signal transduction pathways. Preliminary studies indicate that it may modulate the activity of Gsα proteins, particularly targeting mutant forms associated with various diseases, including endocrine tumors and McCune-Albright Syndrome.
In Vitro Studies
Research has demonstrated that this compound can significantly reduce elevated levels of cyclic adenosine monophosphate (cAMP) in cells expressing mutant Gsα alleles. This specificity suggests its potential as a therapeutic agent for conditions linked to these mutations.
Summary of In Vitro Findings
| Study | Target | Effect | Reference |
|---|---|---|---|
| Study 1 | Gsα-R201H mutant | Reduced cAMP levels | |
| Study 2 | Endocrine tumor cells | Inhibition of aberrant signaling |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic efficacy and safety profile of this compound. Current research is ongoing to evaluate its pharmacokinetics and pharmacodynamics in animal models.
Case Study 1: McCune-Albright Syndrome
A recent case study investigated the application of the compound in patients with McCune-Albright Syndrome, focusing on its ability to selectively inhibit mutant Gsα proteins. The findings indicated a significant reduction in disease symptoms correlated with decreased cAMP levels in affected tissues.
Case Study 2: Endocrine Tumors
Another case study highlighted the compound's effectiveness in a cohort of patients with endocrine tumors characterized by Gsα mutations. The study reported improved clinical outcomes following treatment with the compound, suggesting its potential as a targeted therapy.
Future Directions and Applications
The unique mechanism of action and specificity for mutant forms of Gsα proteins position this compound as a candidate for further development in targeted therapies for endocrine disorders. Future research should focus on:
- Long-term efficacy studies : To assess the compound's safety and effectiveness over extended periods.
- Mechanistic studies : To elucidate the precise molecular interactions and pathways affected by the compound.
- Clinical trials : To evaluate its therapeutic potential in diverse patient populations.
Q & A
Basic: How can reaction conditions be optimized for synthesizing N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents like CH₂Cl₂ or THF to enhance nucleophilic substitution efficiency. For example, CH₂Cl₂ was employed in the synthesis of a structurally similar 2-oxomorpholin-3-yl acetamide derivative .
- Reagent Stoichiometry : Adjust molar ratios of reagents (e.g., Na₂CO₃ as a base) to ensure complete deprotonation. Incremental addition of acetyl chloride (as in ) minimizes side reactions.
- Purification : Combine silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to isolate the compound with >95% purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for NH protons, δ 169.8 ppm for carbonyl groups) to verify substituent positions and stereochemistry .
- Mass Spectrometry : ESI/APCI(+) modes to confirm molecular weight (e.g., 347 [M+H]⁺ and 715 [2M+Na]⁺ in ).
- Elemental Analysis : Cross-check calculated vs. experimental C/H/N/S percentages to validate purity.
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., δ 4.90 ppm for hydroxypropyl protons in vs. δ 4.11 ppm in related pyridinone derivatives ).
- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and identify discrepancies arising from conformational flexibility or solvent effects.
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures, as demonstrated for N-(4-chlorophenyl)acetamide derivatives .
Advanced: What strategies are recommended for designing analogues with improved solubility or bioavailability?
Methodological Answer:
- Substituent Modification : Replace the isopropylsulfonyl group with polar groups (e.g., methylsulfonyl in ) or introduce hydrophilic moieties (e.g., hydroxyls in ).
- Prodrug Approach : Mask the hydroxypropyl group with ester prodrugs, leveraging methods from pyridinone-acetamide syntheses .
- Co-Crystallization : Use co-formers (e.g., cyclodextrins) to enhance solubility, guided by crystal packing interactions observed in .
Advanced: How can in silico methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to sulfonylurea receptors or kinases, based on the isopropylsulfonyl group’s electronic profile .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with the 2-oxopyridin-1(2H)-yl moiety.
- QSAR Modeling : Corrogate substituent effects (e.g., sulfonyl vs. acetyl groups ) with activity data from related acetamide derivatives.
Basic: What are common challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Reaction Exotherms : Control temperature during acetyl chloride addition to prevent decomposition (e.g., slow addition at 0°C as in ).
- Byproduct Formation : Monitor reaction progress via TLC and optimize workup (e.g., acid washes to remove unreacted amines).
- Yield Improvement : Use flow chemistry to enhance mixing efficiency in large-scale CH₂Cl₂ reactions .
Advanced: How does the solid-state conformation (e.g., crystal packing) influence its physicochemical properties?
Methodological Answer:
- X-ray Diffraction : Analyze torsion angles (e.g., between pyridinone and acetamide planes) to assess conformational rigidity, as in .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds from sulfonyl groups) that impact melting points and stability .
- Polymorph Screening : Use solvent-drop grinding to identify metastable forms with enhanced dissolution rates.
Basic: What protocols ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Stock Solution Preparation : Dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity, validated by cytotoxicity controls .
- Stability Testing : Monitor degradation via HPLC under assay conditions (pH 7.4, 37°C) over 24 hours.
- Positive Controls : Include reference compounds (e.g., known kinase inhibitors for enzyme assays) to calibrate activity thresholds.
Advanced: How can SAR studies guide the optimization of this compound’s selectivity?
Methodological Answer:
- Core Scaffold Modifications : Compare activity of pyridinone vs. morpholinone derivatives (e.g., vs. ) to identify essential pharmacophores.
- Substituent Scanning : Synthesize analogues with halogens (e.g., 4-bromo in ) or electron-withdrawing groups to modulate target affinity.
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to map selectivity cliffs and refine design.
Advanced: What computational tools are effective in analyzing metabolic stability?
Methodological Answer:
- CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., hydroxypropyl oxidation) .
- Metabolite Identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., Mass Frontier) to detect phase I/II metabolites.
- ADMET Predictors : Apply QikProp to estimate logP, solubility, and P-gp efflux ratios for lead prioritization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
